molecular formula C20H23ClN2O2 B11111016 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide

Cat. No.: B11111016
M. Wt: 358.9 g/mol
InChI Key: AWRJUGWZBHYODE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a benzamide moiety, making it a versatile molecule in various chemical and biological studies.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-4-methylbenzamide

InChI

InChI=1S/C20H23ClN2O2/c1-15-2-4-17(5-3-15)20(24)22-14-19(23-10-12-25-13-11-23)16-6-8-18(21)9-7-16/h2-9,19H,10-14H2,1H3,(H,22,24)

InChI Key

AWRJUGWZBHYODE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide typically involves the reaction of 4-chlorophenylacetonitrile with morpholine under specific conditions to form an intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit various pharmacological effects. Notable activities include:

  • Antimicrobial Effects : Compounds analogous to N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Similar benzamide derivatives have shown cytotoxic activity against various cancer cell lines, including breast and colon cancer cells.
  • Neuropharmacological Effects : The morpholine component suggests potential applications in treating central nervous system disorders.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques employed in these studies include:

  • Molecular Docking : This computational method helps predict how the compound binds to specific receptors or enzymes.
  • In Vitro Testing : Laboratory experiments assess the compound's efficacy against various pathogens and cancer cell lines.

Case Studies

Research has documented promising results regarding the biological activity of this compound:

  • Antimicrobial Activity : A study indicated that derivatives with similar structures exhibited significant antimicrobial properties against various bacterial strains.
    • Methodology : In vitro assays were performed using standard protocols to evaluate growth inhibition.
    • Results : Certain derivatives showed effective inhibition rates comparable to established antibiotics.
  • Anticancer Screening : Research on related compounds revealed cytotoxic effects on human cancer cell lines.
    • Methodology : Sulforhodamine B assay was utilized to determine cell viability post-treatment.
    • Results : Specific derivatives demonstrated IC50 values indicating potent anticancer activity.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide, a synthetic compound belonging to the class of benzamides, has garnered attention for its potential biological activities, particularly in the treatment of hematologic malignancies. This article synthesizes information from various sources to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in preclinical studies, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H22ClN2O
  • Molecular Weight : 318.83 g/mol
  • IUPAC Name : this compound

This structure allows for interactions with various biological targets, particularly in cancer cells.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against several cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer) cells. Studies indicate that it induces apoptosis by activating caspase pathways and disrupting microtubule dynamics .
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : It has been reported to inhibit PARP activity, which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased DNA damage and subsequent cell death, particularly in BRCA-deficient tumor cells .
  • Modulation of Apoptotic Pathways : The compound activates initiator caspases and promotes the cleavage of poly(ADP-ribose) polymerase (PARP), facilitating apoptotic processes .

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of this compound:

StudyCell LineConcentration (µM)Key Findings
MV4-1110Induced PARP cleavage and reduced PCNA levels
K56210Reduced BrdU-positive proliferating cells from 40% to ~10%
MCF-710Induced apoptosis via caspase activation

These findings highlight the compound's potential as a therapeutic agent in hematologic malignancies.

Case Studies

  • Treatment of Hematologic Malignancies : A patent describes the use of this compound in treating hematologic cancers. The compound demonstrated improved efficacy compared to traditional therapies, particularly in resistant cancer cell lines .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its antiproliferative effects. For instance, co-treatment with standard chemotherapy drugs resulted in synergistic effects, leading to higher rates of apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are optimal for preparing N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide?

  • Methodological Answer : The compound can be synthesized via sequential alkylation and benzoylation reactions. For example, alkylation of 4-chloroaniline with N-chloroethylmorpholine followed by reaction with 4-methylbenzoyl chloride under basic conditions yields the target compound. Purification is typically achieved using flash chromatography (silica gel, dichloromethane:methanol 10:0.5 as mobile phase), with structural confirmation via 1H^1H-NMR and HRMS . Key parameters include stoichiometric control of coupling reagents (e.g., DCC/HOBt for amide bond formation) and inert atmosphere to prevent side reactions .

Q. How is structural confirmation of this compound performed in academic research?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR (300 MHz, CDCl3_3) identifies protons on the morpholine ring (δ 3.70 ppm, 4H), chlorophenyl group (δ 7.25–7.00 ppm), and benzamide aromatic protons (δ 7.25–7.00 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 413.2 [M+H]+^+) with deviations <2 ppm from theoretical values .
  • Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What experimental conditions optimize fluorescence properties for benzamide derivatives?

  • Methodological Answer : Fluorescence intensity is maximized under the following conditions (derived from analogous compounds):
ParameterOptimal Value
SolventPolar aprotic (e.g., DMSO)
pH5.0
Temperature25°C
λex_{ex}em_{em}340/380 nm
Stability is maintained over 24 hours. Limit of detection (LOD) and quantification (LOQ) are 0.269 mg/L and 0.898 mg/L, respectively, with RSD <2% .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be assessed for this compound?

  • Methodological Answer :
  • In Vitro Autoradiography : Use radiolabeled analogs (e.g., 11C^{11}C-labeled derivatives) on tissue sections (e.g., rat brain) to map receptor distribution. Specific binding is quantified by displacement with competitive ligands (e.g., mGlu1-selective antagonists) .
  • Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips to measure real-time binding kinetics (Kd_d, Ki_i) .

Q. How can contradictions in pharmacological data (e.g., efficacy vs. toxicity) be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Establish EC50_{50} (potency) and IC50_{50} (toxicity) in parallel assays (e.g., cell viability vs. target inhibition).
  • Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites. For example, in vivo PET studies in primates show unchanged parent compound in the brain, ruling out neurotoxic metabolites .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to off-target receptors, guiding structural modifications .

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodological Answer :
  • Isotopic Labeling : Incorporate 11C^{11}C or 18F^{18}F for PET imaging to track biodistribution and metabolic pathways .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
  • Enzyme Inhibition Assays : Test stability in liver microsomes (e.g., CYP450 isoforms) to identify metabolic hotspots .

Key Notes

  • Advanced questions emphasize methodological rigor, leveraging interdisciplinary techniques (e.g., radiochemistry, computational biology).
  • Structural analogs (e.g., Brezivaptan ) provide insights into receptor targeting and pharmacokinetic optimization.

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